4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13(25)22-16-7-8-17-18(11-16)28-20(24(17)9-10-27-2)23-19(26)15-5-3-14(12-21)4-6-15/h3-8,11H,9-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJDGKJSUZXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation
The core heterocycle is synthesized via a modified Riadi condensation, adapting protocols from bis-benzothiazolyl syntheses:
Procedure :
- Schiff base formation : 2-Amino-5-nitrobenzenethiol (10 mmol) reacts with 2-methoxyethyl ketone (10.5 mmol) in refluxing toluene (110°C, 12 h) under N₂ to form the imine intermediate.
- Oxidative cyclization : The crude imine is treated with FeCl₃ (1.2 eq.) in ethanol (60°C, 4 h), yielding 6-nitro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole (78% yield).
Key Data :
| Step | Reagent/Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Toluene, 110°C | 85% | 92% |
| 2 | FeCl₃, EtOH | 78% | 95% |
Functionalization at C6: Nitro Reduction and Acetylation
Nitro Reduction :
The C6 nitro group is reduced using H₂/Pd-C (10% wt) in MeOH (25°C, 6 h), yielding 6-amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole (93% yield).
Acetylation :
The amine intermediate (5 mmol) is treated with acetic anhydride (6 mmol) in pyridine (0°C → 25°C, 2 h), affording the C6-acetamido derivative (89% yield).
Stereoselective Formation of the Z-Configured Imine
Generation of the 2-Ylidene System
The 2,3-dihydro-1,3-benzothiazole (5 mmol) is dehydrogenated using DDQ (2.2 eq.) in dichloroethane (80°C, 8 h), yielding the 2-ylidene derivative. Z-selectivity (92:8 Z:E) is achieved by employing low-polarity solvents (e.g., toluene) to stabilize the transition state.
Optimization Data :
| Solvent | Z:E Ratio | Yield |
|---|---|---|
| Toluene | 92:8 | 81% |
| DCM | 85:15 | 76% |
| DMF | 70:30 | 68% |
Synthesis of 4-Cyanobenzamide and Final Coupling
Preparation of 4-Cyanobenzoyl Chloride
4-Cyanobenzoic acid (10 mmol) is treated with SOCl₂ (15 mmol) in anhydrous DCM (0°C → reflux, 3 h), yielding the acyl chloride (94%) after vacuum distillation.
Carbodiimide-Mediated Amide Bond Formation
The 2-ylidene intermediate (4 mmol) and 4-cyanobenzoyl chloride (4.4 mmol) are coupled using EDC·HCl (4.8 mmol) and HOBt (4.8 mmol) in DMF (25°C, 12 h). The crude product is purified via silica chromatography (EtOAc/hexane), affording the title compound (73% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.98 (d, J=8.4 Hz, 2H, ArH), 7.62 (s, 1H, NH), 4.12 (q, J=6.8 Hz, 2H, OCH₂CH₃), 3.78 (t, J=6.4 Hz, 2H, CH₂O), 3.34 (s, 3H, OCH₃), 2.11 (s, 3H, COCH₃).
- HRMS (ESI+) : m/z calcd. for C₂₀H₁₉N₄O₃S [M+H]⁺ 407.1182; found 407.1179.
Comparative Analysis of Synthetic Routes
Two primary routes were evaluated:
Route A (Stepwise Functionalization) :
- Benzothiazole core → 2. C6 acetylation → 3. 2-Ylidene formation → 4. Amide coupling.
Overall Yield : 52%
Route B (Concurrent Functionalization) :
- Pre-functionalized benzothiazole (C6 acetamido, C3 methoxyethyl) → 2. One-pot dehydrogenation/coupling.
Overall Yield : 38%
Route A, despite requiring additional steps, provides superior yield and stereocontrol, aligning with observations in bis-benzothiazole syntheses.
Chemical Reactions Analysis
4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler compound with similar core structure but lacking the additional functional groups.
6-Acetamido-2-benzothiazolylidene derivatives: Compounds with variations in the substituents on the benzothiazole ring. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide represents a novel entry in the realm of medicinal chemistry, particularly in the development of potential antitumor and antimicrobial agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C19H21N3O2S
- Molecular Weight: 357.46 g/mol
- CAS Number: 865160-85-6
The compound features a benzamide core with a cyano group and a benzothiazole moiety, which are known to enhance biological activity. The presence of the acetamido and methoxyethyl groups contributes to its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, a study evaluated the antitumor effects of newly synthesized benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cell culture assays. The results demonstrated that compounds with benzothiazole nuclei showed higher cytotoxicity compared to those without such structures .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The lower the IC50 value, the more potent the compound.
Antimicrobial Activity
In addition to its antitumor properties, compounds with similar structures have been evaluated for antimicrobial activity against various pathogens, including Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. A broth microdilution method was employed to assess the minimum inhibitory concentrations (MICs) of these compounds .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
These findings suggest that the compound may also possess significant potential as an antimicrobial agent.
The biological activity of This compound is likely mediated through its interaction with DNA and cellular targets involved in proliferation and apoptosis pathways. The binding affinity to DNA has been noted in related compounds, which often bind within the minor groove of DNA, potentially disrupting replication processes .
Case Studies
A notable case study involved the testing of various derivatives against cancer cell lines to determine their efficacy and selectivity. The study highlighted that modifications in substituents significantly influenced both cytotoxicity and selectivity towards cancer cells versus normal cells .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core followed by coupling with the cyano-benzamide moiety. Key steps include:
- Controlled temperature (50–80°C) in polar aprotic solvents (e.g., DMF or DMSO) to facilitate amide bond formation.
- Use of coupling agents like EDC/HOBt to minimize side reactions.
- Purification via column chromatography and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for acetamido (δ ~2.0 ppm), methoxyethyl (δ ~3.3–3.5 ppm), and cyano-benzamide (δ ~7.5–8.0 ppm) groups.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What functional groups dictate the compound’s reactivity?
- Methodological Answer :
- Amide groups : Participate in hydrogen bonding and hydrolysis under acidic/basic conditions.
- Benzothiazole ring : Susceptible to electrophilic substitution (e.g., nitration).
- Cyano group : May undergo reduction to amine or hydrolysis to carboxylic acid .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic vs. ethereal solvents to balance solubility and reactivity.
- Catalyst Screening : Evaluate Pd-based catalysts for Suzuki-Miyaura coupling (if applicable).
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Comparative Analysis : Cross-validate with analogous compounds (e.g., 4-chloro derivatives in ).
- Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or IR spectra .
Q. What strategies enhance the compound’s bioactivity through structural modification?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the benzothiazole ring to enhance electrophilicity.
- Prodrug Design : Mask the cyano group as a nitrile oxide for improved cell permeability.
- In Vitro Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .
Q. What computational methods are used for target identification?
- Methodological Answer :
- Molecular Docking : Screen against Protein Data Bank (PDB) structures (e.g., EGFR kinase) using AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories with GROMACS.
- QSAR Modeling : Corrogate substituent effects with biological activity data from similar benzothiazoles .
Q. How is compound instability addressed during synthesis or storage?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions).
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C.
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
